molecular formula C17H17ClN4O2 B10857156 Nlrp3-IN-11

Nlrp3-IN-11

Cat. No.: B10857156
M. Wt: 344.8 g/mol
InChI Key: UDNICEVHCYUJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NLRP3-IN-11 is a chemical compound that acts as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLRP3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically requires the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the produced compound .

Chemical Reactions Analysis

Types of Reactions

NLRP3-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

NLRP3-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

NLRP3-IN-11 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation and immune responses .

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

5-chloro-2-[4-[(2-hydroxy-2-methylpropyl)amino]pyrido[3,4-d]pyridazin-1-yl]phenol

InChI

InChI=1S/C17H17ClN4O2/c1-17(2,24)9-20-16-13-8-19-6-5-11(13)15(21-22-16)12-4-3-10(18)7-14(12)23/h3-8,23-24H,9H2,1-2H3,(H,20,22)

InChI Key

UDNICEVHCYUJFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NN=C(C2=C1C=NC=C2)C3=C(C=C(C=C3)Cl)O)O

Origin of Product

United States

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